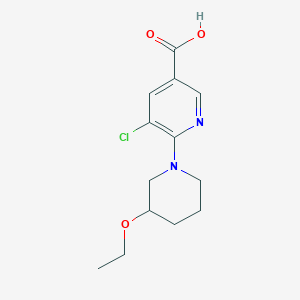
5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carboxylic acid is a chemical compound that has gained attention in scientific research for its potential applications in the field of medicine. This compound is a pyridine derivative and has been found to have various biochemical and physiological effects in laboratory experiments.
作用机制
The mechanism of action of 5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carboxylic acid is not fully understood. However, it has been found to act as an inhibitor of certain enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in laboratory experiments. It has been shown to have neuroprotective effects, particularly in the treatment of Alzheimer's disease and Parkinson's disease. It has also been found to have anti-inflammatory and immunomodulatory effects, which may have potential applications in the treatment of autoimmune diseases.
实验室实验的优点和局限性
The advantages of using 5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carboxylic acid in laboratory experiments include its relatively simple synthesis method, its potential therapeutic applications, and its ability to inhibit specific enzymes and receptors in the body. However, there are also limitations to using this compound in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on biological systems. Another limitation is that it may have potential side effects that need to be further studied.
未来方向
There are many future directions for the study of 5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carboxylic acid. One direction is to further investigate its mechanism of action and its effects on specific biological systems. Another direction is to explore its potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies may be needed to determine the optimal dosage and administration of this compound for therapeutic purposes. Finally, the potential side effects of this compound need to be further studied to ensure its safety for use in humans.
合成方法
The synthesis of 5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carboxylic acid involves the reaction of 5-chloro-6-(2-chloropyridin-3-yl)pyridine-3-carboxylic acid with 3-ethoxy-1-piperidinamine in the presence of a base. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification.
科学研究应用
5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carboxylic acid has been found to have potential applications in scientific research, particularly in the field of medicine. This compound has been studied for its effects on various biological systems, including the nervous system, the cardiovascular system, and the immune system. It has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
5-chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-2-19-10-4-3-5-16(8-10)12-11(14)6-9(7-15-12)13(17)18/h6-7,10H,2-5,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJGUXVDUDUWBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCCN(C1)C2=C(C=C(C=N2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid](/img/structure/B7560192.png)
![N-[(5-bromothiophen-3-yl)methyl]-N-methyl-3-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7560200.png)
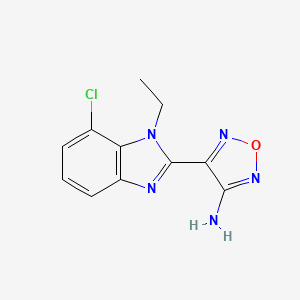
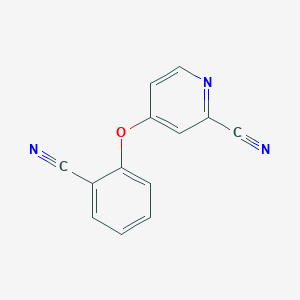
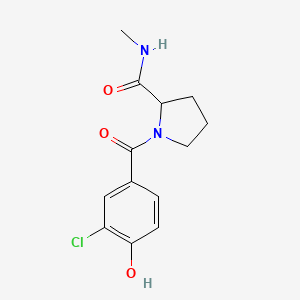
![1-[2-Fluoro-4-(1-hydroxyethyl)phenyl]piperidine-2-carboxamide](/img/structure/B7560233.png)
![3-[(4-Fluoro-3-methylbenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7560250.png)
![3-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560257.png)

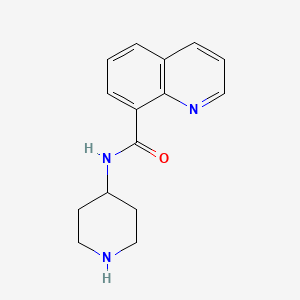
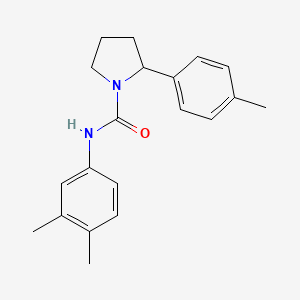

![3-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(ethyl)amino]-2-methylpropanoic acid](/img/structure/B7560295.png)
